N-isobutyl-4-(1H-pyrrol-1-yl)benzamide
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Description
N-isobutyl-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C15H18N2O and its molecular weight is 242.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.141913202 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-isobutyl-4-(1H-pyrrol-1-yl)benzamide primarily targets Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in bacterial fatty acid synthesis and folate metabolism, respectively, making them important targets for antibacterial and antitubercular therapies .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the activity of these enzymes, disrupting critical biochemical processes within the bacterial cell .
Biochemical Pathways
By inhibiting Enoyl ACP Reductase, the compound disrupts the elongation cycle of fatty acid synthesis, a critical process for bacterial cell membrane production . Inhibition of DHFR, on the other hand, interferes with the synthesis of tetrahydrofolate, a co-factor necessary for the synthesis of nucleic acids . The disruption of these pathways leads to the inhibition of bacterial growth .
Result of Action
The compound’s action results in the suppression of bacterial growth due to the disruption of critical biochemical pathways . Additionally, it has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Properties
IUPAC Name |
N-(2-methylpropyl)-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12(2)11-16-15(18)13-5-7-14(8-6-13)17-9-3-4-10-17/h3-10,12H,11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMESQDNXTZKHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.